molecular formula C20H22N2O3 B6539080 N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}acetamide CAS No. 1060230-69-4

N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}acetamide

Cat. No. B6539080
CAS RN: 1060230-69-4
M. Wt: 338.4 g/mol
InChI Key: JGNWNYWXVJLYON-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}acetamide is a small molecule that has a wide range of applications in scientific research. It is a cyclic amide derivative of an aromatic amine, with a cyclopropyl group attached to the nitrogen atom. It has been used in a variety of research applications, including drug synthesis, pharmacology, and biochemistry. Its unique structure and properties make it a useful tool for scientists in many fields.

Scientific Research Applications

N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}acetamide has been used in a variety of scientific research applications. It has been used in drug synthesis, as a potential inhibitor of enzymes, and as a tool for studying the structure and function of proteins. It has also been studied for its potential applications in drug delivery and drug targeting.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}acetamide is not fully understood. It is believed to interact with proteins and enzymes through a number of mechanisms. It is thought to interact with proteins through hydrogen bonding, electrostatic interactions, and other non-covalent interactions. It is also believed to interact with enzymes through covalent bonding and other non-covalent interactions.
Biochemical and Physiological Effects
N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}acetamide has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been found to have potential anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}acetamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively small molecule, making it easy to work with and manipulate in the laboratory. Additionally, it is relatively inexpensive and easy to obtain. However, it can be difficult to synthesize, and its effects on proteins and enzymes can be difficult to predict.

Future Directions

The potential applications of N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}acetamide are still being explored. Possible future directions include further studies into its potential drug delivery and drug targeting applications, as well as its potential use as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, further research into its potential anti-inflammatory and anti-cancer effects could be beneficial. Finally, further studies into its mechanism of action and its interactions with proteins and enzymes could help to further elucidate its potential uses.

Synthesis Methods

N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}acetamide can be synthesized in a number of ways. One method involves the reaction of 4-methoxyphenylacetamide with cyclopropylmagnesium bromide in the presence of a base. This reaction results in the formation of the cyclopropyl amide, which is then isolated and purified. Another method involves the reaction of 4-methoxyphenylacetamide with cyclopropyl bromide in the presence of a base. This reaction also yields the desired cyclopropyl amide.

properties

IUPAC Name

N-cyclopropyl-2-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-10-4-15(5-11-18)13-20(24)21-16-6-2-14(3-7-16)12-19(23)22-17-8-9-17/h2-7,10-11,17H,8-9,12-13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNWNYWXVJLYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}acetamide

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